molecular formula C18H20O4 B1251792 Myrigalon B CAS No. 34328-55-7

Myrigalon B

Cat. No.: B1251792
CAS No.: 34328-55-7
M. Wt: 300.3 g/mol
InChI Key: SGSWJLOWQDDBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrigalon B (C₁₈H₂₀O₄) is a bioactive C-methyl dihydrochalcone compound primarily isolated from the fruit exudates of Myrica gale L., a plant species renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and vasorelaxant activities . Structurally, it belongs to the flavonoid subclass of dihydrochalcones, characterized by a 15-carbon skeleton with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is distinguished by its specific hydroxyl and methoxy substituents, which contribute to its bioactivity . Pharmacological studies highlight its role in modulating anti-inflammatory cytokines (e.g., IL-10, TGF-β) and inducing vasodilation via the NO/cGMP pathway .

Properties

CAS No.

34328-55-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C18H20O4/c1-11-16(20)15(17(21)12(2)18(11)22-3)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3

InChI Key

SGSWJLOWQDDBPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O

melting_point

121°C

physical_description

Solid

Synonyms

2',6'-dihydroxy-4'-methoxy-3',5'-dimethyldihydrochalcone
myrigalone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Myrigalone A and Myrigalone E

Myrigalone A (MyA) and Myrigalone E share the same botanical source (Myrica gale) and dihydrochalcone backbone as Myrigalon B. However, differences in substituents influence their bioactivity:

  • Myrigalone A : Contains fewer hydroxyl groups, reducing its solubility and antioxidant capacity compared to this compound .

Table 1: Structural Comparison of Myrigalone Compounds

Compound Molecular Formula Key Substituents Bioactivity Highlights
This compound C₁₈H₂₀O₄ 2',6'-dihydroxy-4'-methoxy Anti-inflammatory, vasorelaxant
Myrigalone A C₁₇H₁₈O₄ 4'-methoxy, no 2'-hydroxy Moderate antioxidant activity
Myrigalone E C₁₉H₂₂O₅ 2',4',6'-trimethoxy Enhanced lipophilicity
Sp-8356 (Structural Isomer)

Sp-8356 shares the same molecular formula (C₁₈H₂₀O₄) and monoisotopic mass (300.13617 Da) as this compound but exhibits a distinct InChIKey (ITCSXIQQWJYZHT-QITAHTHBSA-N vs. SGSWJLOWQDDBPP-UHFFFAOYSA-N), indicating isomerism. Despite structural similarities, Sp-8356 has a higher literature count (9 vs. 6), suggesting broader research interest, though neither compound has associated patents .

Comparison with Functionally Similar Compounds

Phloretin and Oleuropein Aglycone

Phloretin (a dihydrochalcone) and Oleuropein aglycone (a secoiridoid) are functionally analogous to this compound due to their vasorelaxant and anti-inflammatory effects:

  • Phloretin: Exhibits a lower docking score (-9.34 vs. -10.63 for this compound) in NO/cGMP pathway activation, indicating weaker binding affinity .
  • Oleuropein Aglycone : Shows comparable docking scores (-10.61 vs. -10.63) but differs in mechanism, primarily targeting calcium channels rather than cytokine modulation .

Table 2: Functional Comparison of Vasorelaxant Compounds

Compound Docking Score (NO/cGMP) Mechanism of Action Key Bioactivity
This compound -10.63 NO/cGMP pathway, cytokine modulation Anti-inflammatory, vasorelaxant
Oleuropein Aglycone -10.61 Calcium channel inhibition Antioxidant, antihypertensive
Phloretin -9.34 ROS scavenging Antidiabetic, anti-inflammatory
Curcumin and Tangeretin

Curcumin (a polyphenol) and Tangeretin (a polymethoxyflavone) are structurally distinct but share this compound’s anti-inflammatory properties:

  • Curcumin: Fails in NO/cGMP docking assays, relying instead on NF-κB pathway inhibition .
  • Tangeretin : Exhibits a lower docking score (-10.53 vs. -10.63) but superior bioavailability due to methoxy groups enhancing metabolic stability .

Pharmacological and Research Landscape

  • Anti-inflammatory Activity : this compound’s correlation with IL-10 and TGF-β outperforms Myrigalone A and E, which show weaker cytokine interactions .
  • Vasorelaxant Potency: this compound’s docking score (-10.63) surpasses most flavonoids, excluding reference compounds like Riociguat (-11.45) .

Q & A

Q. How can researchers systematically identify Myrigalon B in complex biological matrices?

To isolate and characterize this compound, employ a combination of high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for precise molecular identification. Validate findings using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure protocols include negative controls (e.g., solvent blanks) and spike-and-recovery experiments to assess extraction efficiency .

Q. What experimental design principles should guide initial investigations of this compound’s bioactivity?

  • Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does this compound inhibit Enzyme X in vitro?").
  • Dose-response curves : Test multiple concentrations to establish efficacy thresholds.
  • Replication : Use triplicate assays to minimize variability.
  • Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .

Q. How should researchers conduct a systematic literature review on this compound?

  • Keyword strategy : Combine terms like "this compound," "biosynthesis pathways," and "pharmacological targets" with Boolean operators.
  • Database selection : Prioritize PubMed, Scopus, and Web of Science, filtering for peer-reviewed studies (2000–2025).
  • Gap analysis : Use tools like VOSviewer to map research clusters and identify understudied areas (e.g., metabolic stability or toxicity profiles) .

Advanced Research Questions

Q. How can multivariate analysis resolve conflicting data on this compound’s mechanism of action?

  • Lasso regression : Apply shrinkage methods to identify key variables in high-dimensional datasets (e.g., omics data) while minimizing overfitting .
  • Pathway enrichment analysis : Use tools like DAVID or GSEA to contextualize contradictory findings within biological networks.
  • Meta-analysis : Pool data from independent studies, adjusting for heterogeneity via random-effects models .

Q. What methodological strategies address reproducibility challenges in this compound studies?

  • Open protocols : Document experimental conditions (e.g., solvent purity, temperature fluctuations) in supplemental materials to enable replication .
  • Blinded analysis : Separate data collection and interpretation teams to reduce bias.
  • Collaborative validation : Share samples with independent labs for cross-verification of key results .

Q. How should researchers design studies to investigate this compound’s interactions with non-target proteins?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time.
  • Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interaction sites, followed by mutagenesis assays for validation.
  • Thermal shift assays : Monitor protein stability changes upon ligand binding to infer indirect interactions .

Data Contradiction and Interpretation

Q. What frameworks are recommended for reconciling contradictory pharmacokinetic data on this compound?

  • Pharmacometric modeling : Integrate in vitro and in vivo data using NONMEM or Monolix to account for interspecies differences.
  • Sensitivity analysis : Identify variables (e.g., hepatic clearance rates) most influential on model outcomes.
  • Bayesian approaches : Update prior distributions with new evidence to refine parameter estimates .

Methodological Resources

  • Experimental documentation : Follow Beilstein Journal guidelines for detailed methods and supplemental data .
  • Ethical compliance : Adhere to NIH standards for human/animal studies, including IRB approvals and data anonymization .
  • Statistical tools : Use R or Python packages (e.g., SciPy, Stan) for advanced analyses, ensuring code reproducibility via GitHub repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrigalon B
Reactant of Route 2
Reactant of Route 2
Myrigalon B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.